molecular formula C12H14N2O3 B2578142 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide CAS No. 1803605-76-6

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide

Cat. No.: B2578142
CAS No.: 1803605-76-6
M. Wt: 234.255
InChI Key: DHCZZVSGKGWMRB-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide is a heterocyclic compound with a morpholine ring structureThe compound’s molecular formula is C12H14N2O3, and it has a molecular weight of 234.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor, such as a phenyl-substituted amine, with a carboxylic acid derivative. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid
  • 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylate

Uniqueness: 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide stands out due to its specific structural features and the presence of both amide and morpholine functionalities.

Properties

IUPAC Name

4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-9(15)7-17-11(12(13)16)10(14)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCZZVSGKGWMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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